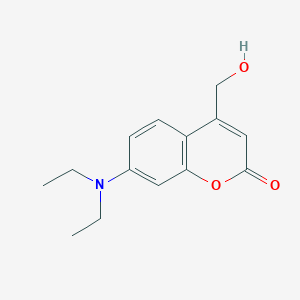

7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one

描述

Chemical Structure and Synthesis 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one (DEACM) is a coumarin derivative featuring a diethylamino group at the 7-position and a hydroxymethyl group at the 4-position of the chromen-2-one scaffold. Its synthesis typically involves reactions with formaldehyde and diethylamine under basic conditions (e.g., K₂CO₃) in polar solvents like DMF or methanol . DEACM’s hydroxymethyl group enables versatile functionalization, making it a key intermediate for drug conjugation and photoresponsive systems .

Applications DEACM is widely used in stimuli-responsive drug delivery systems. For example, it has been immobilized on β-cyclodextrin-functionalized gold nanorods (AuNRs) to load doxorubicin (DOX) via π-π stacking. Near-infrared (NIR) light triggers DEACM’s photosolvolysis, enabling controlled DOX release. This system demonstrated potent anticancer activity in vitro (4T1 breast cancer cells) and in vivo (mouse models) . DEACM is also employed in caged compounds for light-activated drug release, such as DEAC-caged anisomycin for neurobiological studies .

作用机制

Target of Action

The primary targets of 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one, also known as 7-(Diethylamino)-4-(hydroxymethyl)coumarin, are amines and proteins . This compound is used as a reagent for the derivatisation of these targets . It has also been used for labelling synthetic peptides for high-throughput detection .

Mode of Action

The interaction of this compound with its targets involves derivatisation of amines and proteins . This process allows for the labelling of synthetic peptides, enabling their detection in high-throughput applications .

Pharmacokinetics

It is known that the compound is soluble in dmso , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the derivatisation of amines and proteins, allowing for the labelling of synthetic peptides . This enables high-throughput detection of these peptides .

生化分析

Biochemical Properties

7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by affecting the expression of genes involved in cell cycle regulation . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription . The compound’s ability to inhibit certain enzymes, such as those in the cytochrome P450 family, highlights its potential as a modulator of metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression, although the exact nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may retain biological activity . The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be preferentially taken up by certain cell types or tissues, influencing its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity .

生物活性

7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one, commonly referred to as DEACM, is a synthetic compound belonging to the coumarin family. Its unique structure, characterized by a diethylamino group at the 7-position and a hydroxymethyl group at the 4-position, contributes to its diverse biological activities. This article explores the biological activity of DEACM, focusing on its applications in fluorescence microscopy, drug development, and antioxidant properties, supported by relevant data tables and case studies.

- Molecular Formula : C₁₄H₁₇N₁O₃

- Molecular Weight : Approximately 247.29 g/mol

The compound's structure enhances its solubility and biological activity compared to other coumarins, making it a valuable candidate for various applications in medicinal chemistry and biochemistry.

Biological Applications

1. Fluorescent Probes

DEACM is widely used as a fluorescent marker in biological research. Its ability to emit light upon excitation allows for high-sensitivity visualization of cellular processes. This property is particularly useful in tracking biomolecules within live cells .

2. Drug Development

The compound's properties make it valuable in pharmaceutical applications, particularly in targeting specific biological pathways. Its structural similarity to other biologically active coumarins suggests potential therapeutic effects, including anti-inflammatory and antitumor activities .

3. Antioxidant Activity

Research indicates that DEACM exhibits significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. The antioxidant activity can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) .

Antioxidant Activity Assessment

A study evaluated the antioxidant activity of various coumarins, including DEACM. The results demonstrated that DEACM showed an IC50 value of approximately 36.05 μM in DPPH scavenging assays, indicating its potency compared to standard antioxidants like ascorbic acid .

Fluorescence Microscopy Applications

In a recent study, DEACM was utilized to visualize protein trafficking in living cells. The compound was covalently linked to antibodies, allowing researchers to track the movement of these biomolecules within cellular environments using fluorescence microscopy techniques .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 7-Diethylamino-4-methylcoumarin | C₁₄H₁₇N₁O₂ | Methyl group instead of hydroxymethyl |

| 7-Hydroxycoumarin | C₉H₆O₃ | Lacks diethylamino group; known for fluorescence |

| Coumarin | C₉H₆O₂ | Basic structure; widely studied for various applications |

The unique combination of functional groups in DEACM enhances its solubility and biological activity compared to these similar compounds. Its dual role as both an antimicrobial agent and a fluorescent probe sets it apart from other coumarins .

科学研究应用

Applications Overview

DEACM is utilized in several key areas:

- Fluorescent Probes

- Biochemical Assays

- Drug Development

- Photodynamic Therapy

- Environmental Monitoring

Case Study 1: Fluorescence Microscopy

A study demonstrated the effectiveness of DEACM as a fluorescent probe for tracking protein dynamics in living cells. Researchers covalently linked DEACM to antibodies and proteins, allowing them to visualize cellular components and processes such as protein trafficking and organelle function through fluorescence microscopy techniques.

Case Study 2: Enzyme Activity Measurement

In a biochemical assay, DEACM was employed as a substrate for measuring the activity of specific enzymes involved in metabolic pathways. The fluorescence intensity correlated with enzyme concentration, providing a quantitative measure of enzymatic activity that could be monitored over time .

Case Study 3: Photodynamic Therapy Applications

Research highlighted DEACM's role in photodynamic therapy, where its light-absorbing properties were utilized to activate therapeutic agents within cancer cells. This application demonstrated significant potential for targeted cancer treatment strategies .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of substituted phenols with β-keto esters or malonic acid derivatives under acidic conditions (e.g., H₃PO₄ or PCl₃) to form the coumarin backbone .

- Step 2 : Functionalization at the 4-position via hydroxymethylation, often using formaldehyde or paraformaldehyde in the presence of a base .

- Step 3 : Introduction of the diethylamino group at the 7-position through nucleophilic substitution or palladium-catalyzed coupling reactions .

Key intermediates include 4-hydroxymethylcoumarin and 7-amino-substituted precursors. Purification is achieved via column chromatography or recrystallization .

Q. How is the purity of this compound typically assessed in laboratory settings?

- Methodological Answer : Purity is validated using:

- HPLC/GC-MS : To quantify organic impurities (>95% purity threshold) .

- ¹H/¹³C NMR : To confirm structural integrity and detect residual solvents (e.g., DMF or THF) .

- Melting Point Analysis : Sharp melting points (±2°C) indicate high crystallinity .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., C: 64.3%, H: 6.7%, N: 4.5%) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for chromenone derivatives?

- Methodological Answer : Discrepancies between NMR (solution state) and X-ray (solid state) data are addressed by:

- Dynamic NMR Studies : To detect conformational flexibility or tautomerism in solution .

- Single-Crystal X-ray Diffraction : Resolves ambiguities in substituent orientation (e.g., diethylamino group planarity) .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts and compare them with experimental data .

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer : Molecular Docking (AutoDock Vina) and QSAR Models are used to:

- Identify potential binding pockets in target proteins (e.g., antimicrobial enzymes or cancer-related kinases) .

- Predict pharmacokinetic properties (e.g., logP = 2.8, indicating moderate lipophilicity) .

- Validate interactions via Molecular Dynamics Simulations (100 ns trajectories) to assess stability of ligand-protein complexes .

Q. What are the challenges in characterizing hydrogen bonding networks in this compound?

- Methodological Answer : The hydroxymethyl and diethylamino groups participate in intra-/intermolecular H-bonding, complicating spectral interpretation:

- IR Spectroscopy : O–H and N–H stretches (3200–3600 cm⁻¹) are broad due to H-bonding .

- X-ray Crystallography : Reveals precise H-bond distances (e.g., O···H–N = 1.8–2.2 Å) and angles .

- Solvent Effects : Polar solvents (e.g., DMSO) disrupt H-bonding, altering NMR peak splitting patterns .

Q. Key Research Findings

- Fluorescent Applications : Chromenone derivatives exhibit solvatochromic shifts, making them viable probes for polarity sensing .

- Antimicrobial Activity : Analogues with hydroxymethyl groups show MIC values of 8–16 µg/mL against S. aureus .

- Synthetic Scalability : Microwave-assisted synthesis reduces reaction time by 60% compared to conventional methods .

相似化合物的比较

Physicochemical Properties

- Molecular Weight : 231.29 g/mol .

- Crystal Structure : DEACM’s cation exhibits a planar chromenium moiety and a twisted 2H-chromen-2-one group (7.1° angle). Stabilizing interactions include intramolecular C–H⋯O bonds and π-π stacking, contributing to its thermodynamic stability in crystalline phases .

Comparison with Similar Coumarin Derivatives

Structural and Functional Differences

The biological and physicochemical properties of coumarins are highly dependent on substituents. Below is a comparative analysis of DEACM and structurally related compounds:

Table 1: Key Comparisons

Analysis of Substituent Effects

7-Diethylamino Group: Enhances fluorescence and solubility in hydrophobic matrices (e.g., polymer-drug conjugates). In DEACM and Coumarin 481, this group enables NIR responsiveness and optical applications .

4-Hydroxymethyl vs. 4-Trifluoromethyl :

- Hydroxymethyl (DEACM) : Facilitates covalent conjugation (e.g., to β-cyclodextrins or drugs via ester/ether linkages) .

- Trifluoromethyl (Coumarin 481) : Introduces electron-withdrawing effects, red-shifting fluorescence for bioimaging and OLEDs .

Chlorine and Methyl Substituents :

- In 6-chloro-4-hydroxy-7-methyl-2H-chromen-2-one, chlorine increases antimicrobial potency , while the methyl group enhances metabolic stability .

属性

IUPAC Name |

7-(diethylamino)-4-(hydroxymethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-3-15(4-2)11-5-6-12-10(9-16)7-14(17)18-13(12)8-11/h5-8,16H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZSXNOCNJMJQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561350 | |

| Record name | 7-(Diethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54711-38-5 | |

| Record name | 7-(Diethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(Diethylamino)-4-(hydroxymethyl)coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。